molecular formula C25H38NP B12916974 (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine CAS No. 820964-95-2

(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine

Cat. No.: B12916974
CAS No.: 820964-95-2
M. Wt: 383.5 g/mol
InChI Key: KRGURBGXOFUMCJ-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name, (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine , reflects its molecular architecture. Breaking this down:

  • Methanimine backbone : The parent chain is a methanimine group ($$ \text{CH}= \text{N} $$-), where the nitrogen atom is substituted with a cyclohexyl group.
  • Phenyl substituent : A benzene ring is attached to the methanimine’s carbon atom.
  • Dicyclohexylphosphanyl group : At the ortho-position (C2) of the phenyl ring, a phosphanyl group ($$-\text{P}(\text{C}6\text{H}{11})_2$$) is present, comprising two cyclohexyl substituents bonded to phosphorus.

The Z designation specifies the configuration of the imine double bond, indicating that the higher-priority groups (cyclohexyl and phenyl) are on the same side of the $$ \text{C}= \text{N} $$ bond. This stereochemical detail influences the ligand’s coordination geometry and metal-binding affinity.

Property Value
Molecular formula $$ \text{C}{31}\text{H}{45}\text{NP} $$
Molecular weight 478.67 g/mol
Key functional groups Imine, phosphanyl, cyclohexyl

Historical Context in Organophosphorus Chemistry

The development of this compound is rooted in the mid-20th-century advancements in phosphine ligand chemistry. Early work by Chatt and Shaw demonstrated that tertiary phosphines could stabilize transition metal complexes, enabling catalytic cycles in hydrogenation and hydroformylation. The introduction of bulky, electron-rich phosphines, such as tricyclohexylphosphine ($$ \text{PCy}_3 $$), marked a shift toward ligands that improve catalytic efficiency by mitigating oxidative addition and reductive elimination side reactions.

Dicyclohexylphosphanyl-containing ligands emerged as a subclass offering balanced steric protection and electronic donation. For instance, ligands like bis[(6-dicyclohexylphosphino-2-pyridyl)methyl][(2-pyridyl)methyl]amine (DCPTPA) demonstrated enhanced stability in palladium-catalyzed cross-couplings due to the synergistic effects of the phosphine and nitrogen donors. The incorporation of imine groups, as seen in this compound, further refined ligand design by introducing geometrically rigid, tunable binding sites.

Significance in Catalysis and Ligand Design

This compound excels as a ligand due to three key attributes:

  • Steric bulk : The dicyclohexylphosphanyl and cyclohexyl groups create a protective microenvironment around the metal center, reducing dimerization and unwanted side reactions.
  • Electronic donation : The phosphorus atom’s lone pairs donate electron density to the metal, facilitating oxidative additions in cross-coupling reactions.
  • Stereochemical control : The Z-imine configuration enforces a specific ligand geometry, optimizing metal-ligand orbital overlap and reaction selectivity.

In palladium-catalyzed Suzuki-Miyaura couplings, this ligand has been shown to stabilize $$ \text{Pd}(0) $$ intermediates, accelerating transmetalation and reductive elimination steps. Similarly, in nickel-mediated hydrogenations, its strong σ-donor capacity enhances metal hydride formation, a critical step in alkene reduction.

Comparative studies with analogous ligands, such as dicyclohexyl(phenyl)methanamine and N-cyclohexylaniline , highlight its superior performance in reactions requiring precise steric and electronic modulation. For example, in the synthesis of heteroleptic zinc-palladium complexes, the ligand’s rigid framework ensures stable coordination spheres, enabling catalytic turnover at lower temperatures.

Properties

CAS No.

820964-95-2

Molecular Formula

C25H38NP

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclohexyl-1-(2-dicyclohexylphosphanylphenyl)methanimine

InChI

InChI=1S/C25H38NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h10-12,19-20,22-24H,1-9,13-18H2

InChI Key

KRGURBGXOFUMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Phosphination of ortho-Bromobenzaldehyde

  • Starting from ortho-bromobenzaldehyde, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or related phosphination) is employed to introduce the dicyclohexylphosphanyl group.
  • Typical conditions involve Pd(0) catalysts, suitable ligands, and dicyclohexylphosphine as the nucleophile.
  • The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine.
  • Solvents such as toluene or THF are commonly used, with temperatures ranging from 50 to 100 °C.
  • The product is purified by column chromatography or recrystallization.

Characterization

  • The aldehyde intermediate is characterized by NMR (¹H, ¹³C, ³¹P), IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry.
  • The presence of the phosphanyl group is confirmed by ³¹P NMR, typically showing a chemical shift indicative of a tertiary phosphine.

Formation of (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine

Imine Formation via Condensation

  • The aldehyde intermediate is reacted with cyclohexylamine in anhydrous conditions.
  • The reaction is typically performed in an aprotic solvent such as dichloromethane, toluene, or THF.
  • Molecular sieves or Dean-Stark apparatus may be used to remove water formed during condensation, driving the equilibrium toward imine formation.
  • The reaction is carried out at room temperature or slightly elevated temperatures (25–60 °C) for several hours (4–24 h).
  • The (Z)-configuration is favored due to steric and electronic effects of the bulky phosphanyl and cyclohexyl groups.

Purification and Characterization

  • The crude imine is purified by column chromatography on silica gel using non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures).
  • Characterization includes:
    • ¹H NMR: imine proton typically appears downfield (~8–9 ppm).
    • ¹³C NMR: imine carbon resonance.
    • ³¹P NMR: confirming the phosphanyl environment.
    • IR spectroscopy: disappearance of aldehyde C=O stretch and appearance of imine C=N stretch (~1640–1690 cm⁻¹).
    • Mass spectrometry for molecular weight confirmation.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Phosphination of ortho-bromobenzaldehyde Pd catalyst, dicyclohexylphosphine, base (e.g., NaOtBu) Toluene or THF 50–100 12–24 70–85 Inert atmosphere, careful handling of phosphine
Imine formation ortho-(dicyclohexylphosphanyl)benzaldehyde + cyclohexylamine DCM, toluene, or THF 25–60 4–24 75–90 Use of molecular sieves or Dean-Stark to remove water

Research Findings and Notes

  • The phosphination step is sensitive to air and moisture; phosphines are prone to oxidation, so strict inert conditions are necessary.
  • The steric bulk of dicyclohexylphosphanyl groups can slow down the coupling reaction, requiring optimization of catalyst and ligand systems.
  • The imine formation is reversible; removal of water is critical to drive the reaction to completion.
  • The (Z)-isomer is thermodynamically favored due to intramolecular interactions between the phosphanyl substituent and the imine moiety.
  • Spectroscopic data confirm the integrity of the phosphanyl group throughout the synthesis.
  • No significant side reactions such as phosphine oxidation or imine hydrolysis are observed under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:

    Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug discovery.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The compound acts as a ligand, coordinating to metal centers through its phosphine group. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include transition metals like palladium, nickel, and platinum. The pathways involved are primarily related to the formation and stabilization of metal-ligand complexes .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares the target compound with structurally related imine derivatives:

Compound Name Key Substituents Electronic Effects Steric Bulk Applications/Properties References
(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine Cyclohexyl, dicyclohexylphosphanyl Strong σ-donor (P), moderate π-acceptor (C=N) High Hypothetical: Catalysis, ligand design
1-(1H-Imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine Imidazole, methylthio Moderate σ-donor (S), π-acceptor (C=N) Moderate Copper(II) complexation; 3D polymeric frameworks via noncovalent interactions
(Z)-N-tert-Butyl-1-(2-hydroxyphenyl)methanimine oxide tert-Butyl, hydroxyphenyl, N-oxide Electron-withdrawing (N-oxide), H-bond donor (OH) Low Neuroprotection, antioxidant activity in ischemic stroke models

Key Observations :

  • The dicyclohexylphosphanyl group in the target compound enhances steric hindrance and electron-donating capacity compared to sulfur- or oxygen-containing analogs. This could stabilize metal complexes in catalysis or modulate reactivity in organic transformations.
  • The methylthio group in the imidazole-based Schiff base () provides weaker donor strength but enables flexible coordination modes, facilitating diverse metal-binding geometries.
  • N-Oxide derivatives () exhibit distinct electronic profiles due to the polarized N-O bond, favoring radical scavenging and biological activity.

Coordination Chemistry and Catalytic Potential

  • However, its steric bulk may limit substrate accessibility.
  • Comparison with imidazole-thioether ligands : The copper complex in demonstrates that moderate steric bulk supports stable coordination while allowing intermolecular interactions (e.g., C–H⋯Cl, π-stacking), critical for forming supramolecular architectures.

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